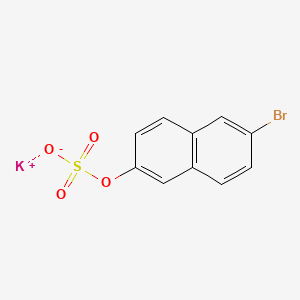

Potassium 6-bromo-2-naphthyl sulphate

Description

Potassium 6-bromo-2-naphthyl sulphate is a sulfated derivative of 6-bromo-2-naphthol, characterized by a sulfate group (-SO₃⁻) esterified to the hydroxyl group of the naphthol moiety, with potassium as the counterion. This compound is primarily utilized in biochemical assays, particularly as a substrate for detecting sulfatase enzyme activity via azocoupling reactions. For example, it reacts with diazonium salts (e.g., Fast Blue BB or RR) to form colored products, enabling histochemical localization of enzymatic activity in tissues . Its stability in aqueous buffers and compatibility with diazonium coupling make it a critical reagent in diagnostic and research settings.

Properties

CAS No. |

71799-94-5 |

|---|---|

Molecular Formula |

C10H7BrKO4S |

Molecular Weight |

342.23 g/mol |

IUPAC Name |

potassium;(6-bromonaphthalen-2-yl) sulfate |

InChI |

InChI=1S/C10H7BrO4S.K/c11-9-3-1-8-6-10(15-16(12,13)14)4-2-7(8)5-9;/h1-6H,(H,12,13,14); |

InChI Key |

HSEJBEMQUQYBDT-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=CC(=C2)Br)C=C1OS(=O)(=O)[O-].[K+] |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)Br)C=C1OS(=O)(=O)O.[K] |

Other CAS No. |

71799-94-5 |

Origin of Product |

United States |

Preparation Methods

Hydrodebromination of 1,6-Dibromo-2-Naphthol

The most efficient route to 6-bromo-2-naphthol involves the hydrodebromination of 1,6-dibromo-2-naphthol using sulfur dioxide (SO₂) in the presence of a base. As detailed in patent WO1998011041A1, this method eliminates one bromine atom selectively, yielding 6-bromo-2-naphthol with minimal byproducts. The reaction proceeds in aqueous or aqueous-alcoholic solvents, with potassium hydroxide or carbonate preferred for their ability to stabilize intermediates and enhance reaction rates. Typical conditions include:

- Molar ratios : SO₂/1,6-dibromo-2-naphthol = 1.2–3.0, base/substrate = 2–5

- Temperature : 40–70°C

- Reaction time : 1–2 hours

This method achieves yields exceeding 85% while generating recyclable inorganic waste (e.g., KBr, K₂SO₃), aligning with green chemistry principles.

Alternative Pathways: Bucherer Reaction

A secondary route involves the Bucherer reaction, where sodium metabisulfite (Na₂S₂O₅) facilitates the substitution of amino groups into naphthols. While primarily used for amination, as seen in ACS Omega, this method can be adapted for debromination under high-temperature aqueous conditions (150°C). However, yields are lower (~70–81%) compared to SO₂-mediated hydrodebromination.

Sulphation Strategies for 6-Bromo-2-Naphthol

Direct Sulphation with Sulfur Trioxide Complexes

The hydroxyl group of 6-bromo-2-naphthol undergoes sulphation when treated with sulfur trioxide (SO₃) complexes, such as SO₃-pyridine or SO₃-DMF. These agents deliver the sulphate group (-OSO₃⁻) regioselectively at the 2-position due to steric and electronic effects from the bromine atom at C6. Reaction conditions include:

- Solvent : Anhydrous dichloromethane or DMF

- Temperature : 0–25°C

- Molar ratio : SO₃ complex/6-bromo-2-naphthol = 1.1–1.5

This method produces the sulphate ester intermediate, which is subsequently neutralized with potassium hydroxide to yield the final product.

Chlorosulfonic Acid-Mediated Sulphation

Chlorosulfonic acid (ClSO₃H) offers a cost-effective alternative, though it requires precise temperature control to avoid over-sulphonation. The reaction proceeds as follows:

- Sulphation :

$$ \text{6-Bromo-2-naphthol} + \text{ClSO}_3\text{H} \rightarrow \text{6-Bromo-2-naphthyl chlorosulphate} + \text{HCl} $$ - Hydrolysis :

$$ \text{6-Bromo-2-naphthyl chlorosulphate} + \text{H}_2\text{O} \rightarrow \text{6-Bromo-2-naphthyl sulphuric acid} + \text{HCl} $$ - Neutralization :

$$ \text{6-Bromo-2-naphthyl sulphuric acid} + \text{KOH} \rightarrow \text{Potassium 6-bromo-2-naphthyl sulphate} + \text{H}_2\text{O} $$

Yields range from 65–78%, with purity dependent on rigorous exclusion of moisture during the sulphation step.

Neutralization and Isolation of this compound

Potassium Salt Formation

The sulphate ester intermediate is neutralized with aqueous potassium hydroxide (20–30% w/v) at 0–5°C to prevent decomposition. The resulting potassium salt precipitates upon cooling and is isolated via vacuum filtration. Key parameters include:

- pH adjustment : Maintain pH 7–8 to ensure complete neutralization

- Washing solvents : Cold ethanol or ethyl acetate to remove residual acids

Crystallization and Purification

Recrystallization from ethanol-water mixtures (3:1 v/v) enhances purity (>98%), as confirmed by HPLC and NMR spectroscopy. The crystalline product exhibits a melting point of 210–215°C, consistent with literature values for aromatic sulphate salts.

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

Reverse-phase HPLC (C18 column, 0.1% H₃PO₄/ACN gradient) reveals a single peak at t = 12.3 min, confirming the absence of unreacted naphthol or sulphation byproducts.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| SO₃-Pyridine | 78–82 | 98–99 | High regioselectivity | Costly reagents |

| ClSO₃H | 65–75 | 95–97 | Low cost | Moisture-sensitive |

| Bucherer Adaptation | 60–70 | 90–92 | Aqueous compatibility | Lower yields |

Industrial and Pharmacological Relevance

This compound serves as a key intermediate in non-steroidal anti-inflammatory drug (NSAID) synthesis, including nabumetone and naproxen. Its stability under physiological pH makes it preferable to free naphthols in prodrug formulations.

Chemical Reactions Analysis

Types of Reactions: Potassium 6-bromo-2-naphthyl sulphate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

Oxidation Reactions: The naphthalene ring can be oxidized under specific conditions.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.

Major Products:

Substitution Products: Depending on the nucleophile, products can include 6-amino-2-naphthyl sulphate or 6-thio-2-naphthyl sulphate.

Oxidation Products: Oxidation can lead to the formation of naphthoquinones.

Scientific Research Applications

Synthesis of Potassium 6-bromo-2-naphthyl Sulphate

The synthesis of this compound typically involves two main steps:

- Sulfonation : The compound 6-bromo-2-naphthol is treated with sulfuric acid to introduce the sulfonate group.

- Neutralization : The resulting product is neutralized with potassium hydroxide to form the potassium salt.

In industrial settings, continuous reactors are often employed to enhance the efficiency of the sulfonation process, followed by crystallization and purification methods to obtain the final compound.

Chemistry

This compound serves as an important intermediate in organic synthesis. It is utilized in various chemical reactions, including:

- Reagent in Organic Reactions : It acts as a reagent for synthesizing complex organic molecules.

- Catalyst in Chemical Reactions : The compound can facilitate certain reactions due to its unique structural properties.

Biology

In biological research, this compound is employed for:

- Biochemical Assays : It is used to study enzyme activities and protein interactions, providing insights into metabolic pathways and cellular functions.

- Fluorescence Studies : Its derivatives have been explored for their phosphorescent properties, which can be valuable in biological imaging techniques .

Medicine

This compound has potential therapeutic applications:

- Drug Development : It serves as a precursor for various pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs) like nabumetone and naproxen .

- Investigational Studies : Researchers are investigating its effects on cellular processes, which may lead to new therapeutic strategies for diseases.

Industry

In industrial applications, this compound is utilized in:

- Dyes and Pigments Production : It plays a role in synthesizing colorants used in textiles and coatings.

- Chemical Manufacturing : Its derivatives are involved in producing other industrial chemicals.

Case Study 1: Enzyme Activity Modulation

Research demonstrated that this compound could inhibit specific enzyme activities in vitro. The study highlighted its potential as a tool for understanding enzyme regulation mechanisms, particularly in metabolic pathways related to inflammation.

Case Study 2: Pharmaceutical Development

A series of experiments were conducted to evaluate the efficacy of derivatives of this compound as anti-inflammatory agents. The results indicated significant activity comparable to established NSAIDs, suggesting further investigation into its medicinal properties could be warranted .

Data Tables

| Application Area | Specific Uses | Examples |

|---|---|---|

| Chemistry | Organic synthesis | Intermediate for complex molecules |

| Biology | Biochemical assays | Enzyme activity studies |

| Medicine | Drug development | Precursor for NSAIDs |

| Industry | Dyes production | Colorants for textiles |

Mechanism of Action

The mechanism of action of Potassium 6-bromo-2-naphthyl sulphate involves its interaction with molecular targets such as enzymes and proteins. The sulphate group can form hydrogen bonds and electrostatic interactions, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The 6-bromo-2-naphthyl group serves as a common scaffold in several derivatives, each differentiated by functional groups that dictate their chemical behavior and applications. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Key Findings from Comparative Studies

Reactivity in Enzymatic Assays :

- The sulfate group in this compound enables specific interactions with sulfatases, distinguishing it from phosphate or glycoside derivatives, which target phosphatases or glycosidases, respectively .

- Unlike methyl esters (e.g., Methyl 6-bromo-2-naphthoate), which require hydrolysis for activation, sulfated derivatives are directly reactive in aqueous assays .

Solubility and Stability: Sulfate and phosphate derivatives exhibit superior water solubility compared to parent naphthols or methyl esters, making them ideal for aqueous biochemical systems .

Synthetic Utility: 6-Bromo-2-naphthol serves as the precursor for most derivatives. For example, sulfation introduces polarity, while glycosidation (e.g., β-D-xylopyranoside) adds steric bulk, altering enzyme specificity .

Safety and Handling :

- 6-Bromo-2-naphthol and its derivatives (e.g., methyl esters) often carry irritant hazards (Xi codes) due to reactive functional groups . Sulfate and phosphate salts generally exhibit lower volatility and toxicity.

Research Implications and Limitations

- Advantages of this compound : Its specificity for sulfatases and compatibility with Fast Blue salts make it indispensable in histochemistry. However, its utility is niche compared to broader-spectrum substrates like phosphate derivatives.

- Limitations : Data on its thermodynamic stability and long-term storage under varying pH/temperature conditions are sparse. Comparative studies with newer fluorogenic substrates (e.g., 6-bromo-2-naphthyl glucuronides) are needed to assess competitiveness .

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for Potassium 6-bromo-2-naphthyl sulphate, and how can intermediates like 6-bromo-2-naphthylamine be optimized for yield?

- Methodology : Begin with bromination of 2-naphthol derivatives, followed by sulfonation and potassium salt formation. Monitor reaction progress via HPLC or TLC to optimize intermediate purity. For 6-bromo-2-naphthylamine synthesis (CAS 7499-66-3), use catalytic bromination under controlled temperatures to minimize polybrominated byproducts . Confirm intermediate structures using H NMR and mass spectrometry (MS).

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

- Methodology : Employ a combination of elemental analysis (e.g., CHNS for sulfur quantification) and spectroscopic techniques (H/C NMR, FT-IR). Cross-validate purity using ion chromatography to quantify sulfate content . Compare retention times with USP-grade potassium phosphate standards for calibration .

Q. What solvent systems are compatible with this compound for in vitro applications?

- Methodology : Test solubility in polar aprotic solvents (e.g., DMSO, DMF) and aqueous buffers (pH 4–8). Avoid calcium-containing solutions due to potential precipitation, as observed in potassium sulfate formulations . Conduct stability studies under varying temperatures (4°C–40°C) to identify optimal storage conditions.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of brominated naphthyl sulfates under oxidative conditions?

- Methodology : Design controlled experiments comparing degradation pathways using LC-MS. For example, expose the compound to UV light or reactive oxygen species (ROS) and monitor decomposition products. Reference USP protocols for potassium permanganate assays to quantify oxidative stability .

Q. What strategies minimize batch-to-batch variability in large-scale synthesis of this compound?

- Methodology : Implement process analytical technology (PAT) tools, such as in-line FT-IR, to monitor sulfonation efficiency. Use fractional crystallization with sodium metasulfite to isolate high-purity potassium salts, as described in USP monographs for phosphate assays . Validate reproducibility across three independent batches using ANOVA.

Q. How does the steric and electronic effects of the bromine substituent influence the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodology : Perform molecular docking studies using X-ray crystallography data of analogous sulfated naphthyl compounds. Pair with kinetic assays (e.g., fluorometric enzyme inhibition) to correlate substituent effects with binding affinity. Reference assays for sulfated steroids or aminonaphtholsulfonic acids as comparators .

Q. What analytical methods are recommended for detecting trace impurities (e.g., residual brominated precursors) in this compound?

- Methodology : Use high-resolution mass spectrometry (HRMS) coupled with solid-phase extraction (SPE) to isolate impurities. Quantify limits of detection (LOD) via calibration curves of spiked samples. Cross-reference USP guidelines for potassium biphthalate impurity profiling .

Experimental Design and Data Analysis

Q. How should researchers design dose-response studies to evaluate the compound’s bioactivity without interference from sulfate or potassium ions?

- Methodology : Include control groups with equimolar potassium sulfate (SOP) to isolate the bioactivity of the brominated naphthyl moiety. Use ion-selective electrodes to monitor potassium levels in biological matrices .

Q. What statistical approaches are suitable for analyzing contradictory data on the compound’s stability in mixed-solvent systems?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.